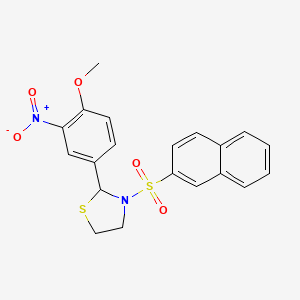
2-(4-Methoxy-3-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)-1,3-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXY-3-NITROPHENYL)-3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE is a complex organic compound that belongs to the class of thiazolidines. This compound is characterized by the presence of a thiazolidine ring, a naphthalene sulfonyl group, and a methoxy-nitrophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXY-3-NITROPHENYL)-3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thiocarbonyl compound under acidic conditions to form the thiazolidine ring.
Introduction of the Naphthalene Sulfonyl Group: The naphthalene sulfonyl group is introduced through a sulfonylation reaction, where a naphthalene derivative reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Methoxy-Nitrophenyl Group: This step involves the nitration of a methoxybenzene derivative followed by its coupling with the thiazolidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXY-3-NITROPHENYL)-3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic aromatic substitution can be performed using strong nucleophiles such as sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-METHOXY-3-NITROPHENYL)-3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-METHOXY-3-NITROPHENYL)-3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHOXY-3-NITROPHENYL)-3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE shares similarities with other thiazolidine derivatives, such as:
- 2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE
- 3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE
Uniqueness
The uniqueness of 2-(4-METHOXY-3-NITROPHENYL)-3-(NAPHTHALENE-2-SULFONYL)-1,3-THIAZOLIDINE lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the naphthalene sulfonyl group and the methoxy-nitrophenyl group in the same molecule allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H18N2O5S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine |
InChI |
InChI=1S/C20H18N2O5S2/c1-27-19-9-7-16(13-18(19)22(23)24)20-21(10-11-28-20)29(25,26)17-8-6-14-4-2-3-5-15(14)12-17/h2-9,12-13,20H,10-11H2,1H3 |
InChI Key |
TZDLYVWNKSZZCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















